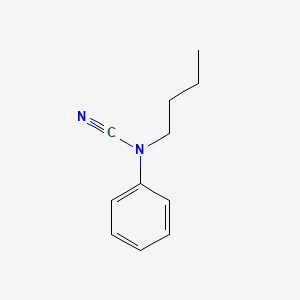

Butyl(phenyl)cyanamide

Description

Structure

3D Structure

Properties

CAS No. |

20914-21-0 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

butyl(phenyl)cyanamide |

InChI |

InChI=1S/C11H14N2/c1-2-3-9-13(10-12)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |

InChI Key |

SMPBBSKNRFYRRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Butyl Phenyl Cyanamide Reactivity

Elucidation of N-CN Bond Cleavage Mechanisms

The cleavage of the N-CN bond is a central theme in the chemistry of disubstituted cyanamides, enabling them to function in several distinct roles. nih.gov This bond scission can be achieved under both metal-catalyzed and metal-free conditions, providing access to a wide range of highly functionalized organic molecules. nih.gov The three primary modes of reactivity stemming from N-CN bond cleavage are as electrophilic cyanating agents, as amino-transfer reagents, and as precursors for the difunctionalization of carbon-carbon multiple bonds. nih.gov

N,N-disubstituted cyanamides are increasingly utilized as safe and easy-to-handle electrophilic cyanating agents, serving as an alternative to toxic traditional reagents like cyanogen (B1215507) bromide. nih.govorganic-chemistry.org In this role, the cyanamide (B42294) transfers its "CN⁺" synthon to a nucleophile. A prominent example from this class is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which has gained significant attention for its effectiveness in various transformations. nih.gov

Transition-metal catalysis is often employed to facilitate this electrophilic cyanation. For instance, rhodium-catalyzed C-H cyanation of arenes using NCTS has been developed, demonstrating high efficiency and broad functional group tolerance. nih.gov This reaction allows for the direct synthesis of aromatic nitriles from arenes with a directing group. The general mechanism involves the coordination of the directing group to the rhodium catalyst, followed by C-H activation to form a rhodacycle intermediate. This intermediate then reacts with the cyanamide, leading to the cleavage of the N-CN bond and transfer of the cyano group to the aryl substrate, ultimately yielding the aromatic nitrile after reductive elimination. nih.gov

Recent progress has also highlighted the use of NCTS in other transition-metal-catalyzed cyanations, underscoring its versatility as a practical electrophilic cyanide source. nih.gov

Resulting from the cleavage of the N-CN bond, N,N-disubstituted cyanamides can also serve as aminating reagents. In this capacity, the dialkyl- or aryl-alkylamino group is transferred to a substrate, with the cyanide acting as a leaving group. This pathway is conceptually the reverse of electrophilic cyanation and offers a powerful method for constructing C-N bonds.

While specific examples detailing the mechanism for Butyl(phenyl)cyanamide are scarce, the principle is a recognized reactivity pathway for the broader cyanamide class. nih.gov This functionality is particularly relevant in reactions where the cyanamide moiety is activated by a metal catalyst or a Lewis acid, rendering the nitrogen atom susceptible to nucleophilic attack by a suitable partner, such as an organometallic reagent or an enolate.

A particularly powerful application of N,N-disubstituted cyanamides is the synchronized transfer of both the amino and nitrile functionalities across a carbon-carbon multiple bond. nih.gov This process, known as aminocyanation, allows for the rapid construction of complex and highly functionalized molecules from simple precursors.

This difunctionalization pathway leverages the dual reactivity of the cyanamide group. The reaction is typically initiated by the activation of the cyanamide, often by a transition metal catalyst. This activation facilitates the simultaneous or sequential addition of the nitrogen and the cyano group to a C-C double or triple bond, leading to the formation of two new sigma bonds in a single operation. This approach is highly atom-economical and provides a strategic advantage for the synthesis of β-amino nitriles or related structures, which are valuable intermediates in medicinal and materials chemistry. nih.gov

Radical Pathways in Cyanamide Transformations

Beyond two-electron pathways, N,N-disubstituted cyanamides are also capable of participating in reactions via radical mechanisms. nih.gov These radical pathways open up unique avenues for the synthesis of complex nitrogen-containing heterocycles. nih.govcardiff.ac.uk

Radical cascade reactions, in particular, have emerged as a significant application of cyanamide chemistry. nih.gov In these processes, a radical is generated on or added to a cyanamide derivative, initiating a sequence of cyclizations and other transformations. For example, N-acyl cyanamides have been used in radical cascades to generate highly substituted tricyclic guanidines. cardiff.ac.uk

More recently, a silver-catalyzed domino reaction has been developed for the synthesis of quinazolinones from N-cyanamide alkenes and 1,3-dicarbonyl compounds. rsc.org The proposed mechanism involves the generation of a radical from the 1,3-dicarbonyl compound via oxidation by the Ag(I)/K₂S₂O₈ system. This radical then adds to the alkene of the N-cyanamide substrate, initiating a cyclization cascade that ultimately furnishes the quinazolinone framework. The use of radical scavengers in control experiments typically confirms the radical nature of these transformations. nih.gov

| Reaction Type | Catalyst/Initiator | Substrates | Product Type | Ref |

| Radical Cascade | AgNO₃/K₂S₂O₈ | N-cyanamide alkenes, 1,3-Diketones | Quinazolinones | rsc.org |

| Radical Amination | Fe(acac)₃/NaBArF | N-Aryl-cyanamides, Boronic acids | Primary Amines | nih.gov |

Transition Metal-Catalyzed Reaction Mechanisms

Transition metals play a pivotal role in modulating the reactivity of N,N-disubstituted cyanamides, enabling transformations that are otherwise difficult to achieve. Catalysts based on rhodium, nickel, copper, and other metals have been successfully employed. nih.govmdpi.comorganic-chemistry.org

Rhodium catalysts have proven particularly effective in mediating reactions involving cyanamides. A landmark example is the directed C-H cyanation of arenes using NCTS as the cyanating agent. nih.gov

Proposed Mechanism for Rh(III)-Catalyzed C-H Cyanation:

C-H Activation: The reaction initiates with the coordination of a directing group on the arene substrate to the [Rh(III)] catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate.

Coordination & Insertion: The electrophilic cyanating agent, NCTS, coordinates to the rhodium center. Subsequently, migratory insertion of the rhodacycle C-Rh bond into the N-CN bond occurs.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-CN bond of the product nitrile and regenerate a Rh(I) species.

Catalyst Regeneration: The Rh(I) is re-oxidized to the active Rh(III) state by an oxidant present in the reaction mixture, completing the catalytic cycle.

This mechanism highlights how the rhodium catalyst facilitates both the activation of a typically inert C-H bond and the cleavage of the N-CN bond in the cyanamide reagent to forge the new carbon-cyano bond. nih.gov

| Catalyst System | Cyanating Agent | Substrate Type | Transformation | Ref |

| [RhCp*Cl₂]₂ / AgSbF₆ | NCTS | Arenes with Directing Groups | C-H Cyanation | nih.gov |

Nickel-Catalyzed Processes

Nickel catalysis offers a versatile platform for the transformation of cyanamides. A prominent reaction is the [2+2+2] cycloaddition of diynes with dialkylcyanamides to furnish N,N-disubstituted 2-aminopyridines. nih.gov It is plausible that this compound would undergo a similar transformation.

The generally accepted mechanism for this type of reaction, catalyzed by a Ni(0) complex such as Ni(cod)₂, involves the coordination of the two alkyne moieties of the diyne to the nickel center to form a nickelacyclopentadiene intermediate. Subsequent coordination of the cyanamide's nitrile group to the nickel center, followed by insertion into a Ni-C bond, leads to a seven-membered nickelacycle. Reductive elimination from this intermediate would then yield the 2-aminopyridine (B139424) product and regenerate the Ni(0) catalyst.

A key aspect of this catalytic cycle is the regioselectivity of the cyanamide insertion. In the case of an unsymmetrical cyanamide like this compound, two different regioisomeric products could potentially be formed. The electronic and steric properties of the butyl and phenyl groups would likely influence the regiochemical outcome, although specific studies on this substrate are not available.

| Reactants | Catalyst System | Product | Proposed Key Intermediate | Ref. |

| Diyne + Dialkylcyanamide | Ni(cod)₂ / IMes | N,N-Dialkyl-2-aminopyridine | Nickelacyclopentadiene | nih.gov |

| Diyne + this compound (Predicted) | Ni(cod)₂ / Ligand | N-Butyl-N-phenyl-2-aminopyridine | Nickelacycle |

Table 1: Representative Nickel-Catalyzed Reactions of Cyanamides

Gold-Catalyzed Cycloaddition Mechanisms

Gold catalysts, particularly Au(I) complexes, are known to activate the carbon-carbon triple bonds of alkynes, rendering them susceptible to nucleophilic attack. This property has been exploited in cycloaddition reactions involving cyanamides. For instance, gold-catalyzed reactions of enynamides with cyanamides have been reported to produce 2,6-diaminopyridine (B39239) derivatives. researchgate.net

The proposed mechanism commences with the coordination of the gold catalyst to the alkyne of the enynamide, which activates it towards nucleophilic attack by the nitrogen atom of the cyanamide. This is followed by an intramolecular cyclization and subsequent steps to afford the final pyridine (B92270) product.

While this specific reaction involves enynamides, it highlights the potential for this compound to act as a nucleophile in gold-catalyzed transformations of alkynes. The unsymmetrical nature of this compound could again lead to interesting regiochemical questions, with the relative nucleophilicity of the two nitrogen atoms potentially influencing the reaction pathway.

| Reactants | Catalyst System | Product | Proposed Key Step | Ref. |

| Enynamide + Dimethylcyanamide | IPrAuCl/AgNTf₂ | 2,6-Diaminopyridine derivative | Nucleophilic attack of cyanamide on Au-activated alkyne | researchgate.net |

| Alkynyl Substrate + this compound (Predicted) | Au(I) Catalyst | Cycloaddition Product | Activation of alkyne by Au(I) |

Table 2: Representative Gold-Catalyzed Reactions of Cyanamides

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a significant area of cyanamide chemistry. One of the most common transformations is the synthesis of N,N'-disubstituted guanidines from N-substituted cyanamides and amines. researchgate.net For this compound, a reaction with a primary or secondary amine in the presence of a copper(I) catalyst would be expected to yield a trisubstituted guanidine (B92328).

The mechanism of this reaction is thought to involve the coordination of the copper(I) catalyst to the nitrile group of the cyanamide, which enhances its electrophilicity. Subsequent nucleophilic attack by the amine at the cyano carbon, followed by proton transfer, would lead to the guanidine product. The choice of ligand on the copper catalyst can be crucial for the efficiency of this transformation.

Another important copper-catalyzed reaction is the cyanation of secondary amines to form N,N-disubstituted cyanamides. nih.gov While this is a synthetic route to the title compound rather than a reaction of it, the mechanism provides insight into the interaction of copper with the cyanamide moiety. These reactions often proceed via a radical pathway or involve a Cu(II) species in the catalytic cycle. researchgate.net

| Reactants | Catalyst System | Product | Proposed Key Step | Ref. |

| N-Arylcyanamide + Alkylamine | CuI / Xantphos | N-Alkyl-N'-arylguanidine | Cu-activation of the cyano group | researchgate.net |

| Secondary Amine + Cyanide Source | CuBr₂ / TMEDA | N,N-Disubstituted cyanamide | Oxidative coupling | nih.gov |

| This compound + Amine (Predicted) | Cu(I) Catalyst | Trisubstituted Guanidine | Nucleophilic addition to Cu-activated cyanamide |

Table 3: Representative Copper-Catalyzed Reactions of Cyanamides

Metal-Free Reaction Pathways

While metal catalysis provides powerful tools for cyanamide transformations, metal-free reaction pathways are also known. These often involve the inherent reactivity of the cyanamide functional group. The nitrile group in this compound can participate in cycloaddition reactions, for example, with 1,3-dipoles.

Furthermore, cyanamides can be involved in radical reactions. nih.gov For instance, radical cascade reactions initiated from simple starting materials can lead to the formation of complex nitrogen-containing polycyclic frameworks with high stereoselectivity. nih.gov It is conceivable that this compound could participate in such radical cascades, where the cyano group acts as a radical acceptor.

Another metal-free transformation is the reaction of N,N-disubstituted cyanamides with primary aliphatic amines in water, catalyzed by a saturated solution of K₂CO₃, to form guanidine derivatives. researchgate.net This provides a green and cost-effective alternative to metal-catalyzed methods.

Stereochemical Outcomes and Regioselectivity in Reactions Involving this compound

The unsymmetrical nature of this compound introduces questions of stereochemistry and regioselectivity in its reactions.

Regioselectivity: In reactions where the cyanamide acts as a dienophile or a dipolarophile in cycloadditions, the regioselectivity will be governed by the electronic and steric effects of the butyl and phenyl substituents on the nitrogen atoms. Theoretical calculations on related systems suggest that the nature of the substituents significantly influences the energy barriers of different reaction pathways, thereby controlling the regiochemical outcome. researchgate.net For instance, in the nickel-catalyzed [2+2+2] cycloaddition with a diyne, the insertion of the cyanamide into the nickelacycle can occur in two different orientations, leading to two regioisomeric aminopyridines. The preferred regioisomer would depend on the subtle interplay of electronics and sterics of the butyl versus the phenyl group.

Stereoselectivity: In reactions that generate new stereocenters, the stereochemical outcome is highly dependent on the reaction mechanism. For example, in concerted cycloaddition reactions, the stereochemistry of the reactants is often transferred to the products. In stepwise reactions involving intermediates, the stereochemical outcome can be more complex and may depend on the relative energies of diastereomeric transition states. youtube.com For radical cascade reactions involving this compound, high diastereoselectivity can often be achieved due to the formation of well-defined cyclic transition states. nih.gov

Due to the lack of specific experimental data for this compound, the precise stereochemical and regioselective outcomes of its reactions remain a subject for future investigation.

Advanced Applications of Butyl Phenyl Cyanamide in Complex Organic Synthesis

Cycloaddition Chemistry

The carbon-nitrogen triple bond of Butyl(phenyl)cyanamide serves as a reactive component in various cycloaddition reactions, providing access to a range of five- and six-membered heterocyclic structures. acs.orgamazonaws.com These transformations are often catalyzed by transition metals, which activate the cyanamide (B42294) moiety towards cyclization with unsaturated partners.

[2+2+2] Cycloaddition Reactions with Alkynes and Diynes

Metal-catalyzed [2+2+2] cycloaddition reactions represent an atom-economical method for the synthesis of substituted aromatic systems. Nickel-catalyzed cycloadditions of diynes with this compound provide a direct and highly regioselective route to polysubstituted 2-aminopyridines. nih.gov These reactions typically proceed at room temperature with low catalyst loadings, accommodating both terminal and internal diynes. The transformation involves the co-cyclization of the nitrile moiety of the cyanamide with two alkyne units, which are tethered in a diyne substrate, to form the pyridine (B92270) core. acs.orgnih.gov This methodology is valued for its efficiency and functional group tolerance, affording bicyclic N-butyl-N-phenyl-2-aminopyridine derivatives in good to excellent yields. nih.gov

Table 1: Examples of Nickel-Catalyzed [2+2+2] Cycloaddition of Diynes with this compound This table is a representation of typical results based on literature for analogous N,N-disubstituted cyanamides.

| Diyne Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| 1,6-Heptadiyne | Ni(COD)₂ / IPr | N-Butyl-N-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine | Good |

| 1,7-Octadiyne | Ni(COD)₂ / IPr | N-Butyl-N-phenyl-5,6,7,8-tetrahydroquinolin-2-amine | Excellent |

| Dimethyl dipropargyl malonate | Ni(COD)₂ / IPr | Dimethyl 2-(butyl(phenyl)amino)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6,6-dicarboxylate | Good |

Hetero-Diels-Alder (HDA) Reactions

The participation of the cyano group of this compound in Hetero-Diels-Alder (HDA) reactions is a less explored area of its reactivity. In principle, the C≡N bond can act as a heterodienophile, reacting with electron-rich dienes to form six-membered nitrogen-containing heterocycles. However, the inherent stability and linear geometry of the nitrile group often necessitate significant activation to lower the energy of the LUMO for a favorable interaction with a diene's HOMO. amazonaws.com Such activation could potentially be achieved through Lewis acid coordination to the nitrile nitrogen or by employing highly reactive, electron-rich diene partners. Inverse-electron-demand HDA reactions, where an electron-deficient diene reacts with the cyanamide, remain a theoretical possibility. The development of catalytic systems that can effectively promote the HDA reactivity of disubstituted cyanamides could open new pathways to valuable dihydropyridine (B1217469) and related structures.

[3+2] Cycloaddition Reactions Leading to Nitrogen-Rich Heterocycles

This compound readily participates as a dipolarophile in [3+2] cycloaddition reactions, offering a powerful strategy for the synthesis of five-membered, nitrogen-rich heterocycles. acs.orgamazonaws.com These reactions involve the combination of the cyanamide's C≡N bond with a three-atom dipole.

A prominent example is the reaction with azides, which yields 1,5-disubstituted-4-(butyl(phenyl)amino)tetrazoles. Another key transformation is the gold-catalyzed heterocyclization with alkynes in the presence of an oxygen donor, such as 2-picoline N-oxide, which furnishes 2-(butyl(phenyl)amino)-1,3-oxazoles. amazonaws.com Furthermore, the in-situ generation of a cyanamide anion, through the deprotection of a suitable precursor, allows for its trapping with nitrile oxides. This formal [3+2] cycloaddition process leads to the formation of 1,2,4-oxadiazol-5-imine derivatives, which are versatile intermediates for further synthetic manipulations. amazonaws.com

Table 2: Representative [3+2] Cycloaddition Reactions of this compound This table is a representation of typical results based on literature for analogous N,N-disubstituted cyanamides.

| Dipole/Reaction Partner | Catalyst/Conditions | Heterocyclic Product |

|---|---|---|

| Organic Azide (B81097) (R-N₃) | Thermal | 4-(Butyl(phenyl)amino)-1-R-1H-1,2,3,4-tetrazole |

| Alkyne / 2-Picoline N-oxide | Gold Catalyst | 2-(Butyl(phenyl)amino)-1,3-oxazole derivative |

| Nitrile Oxide (R-CNO) | Base (in situ generation) | N-(3-R-1,2,4-Oxadiazol-5(4H)-ylidene)-N-butylaniline |

Aminocyanation Reactions for C-C Multiple Bond Difunctionalization

The cleavage of the N-CN bond in cyanamides enables the simultaneous transfer of both an amino group and a nitrile group across a carbon-carbon multiple bond, a process known as aminocyanation. acs.org This difunctionalization strategy is a powerful tool for rapidly increasing molecular complexity. While the field of aminocyanation is still developing compared to related processes like oxycyanation, metal-catalyzed intramolecular versions have shown significant promise. acs.org

For instance, copper-catalyzed intramolecular aminocyanation of substrates containing both a cyanamide and an alkyne moiety can be used to construct 3-cyanoindole (B1215734) skeletons. acs.org In a hypothetical context for this compound, a substrate such as N-butyl-N-(2-ethynylphenyl)cyanamide could undergo a similar copper-catalyzed cyclization. This reaction would proceed via the formation of a copper-acetylide intermediate, followed by intramolecular attack of the cyanamide nitrogen onto the alkyne, and subsequent transfer of the cyano group, to yield a 1-butyl-2-(butyl(phenyl)amino)-1H-indole-3-carbonitrile. Such transformations highlight the potential of this compound derivatives in constructing complex, functionalized heterocyclic systems.

Chelation-Assisted and Directed Carbon-Hydrogen Bond Functionalization

The direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic efficiency. The amino nitrogen of this compound can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho-position of the phenyl ring, enabling its selective functionalization. snnu.edu.cnnih.govsnnu.edu.cnnih.gov This approach relies on the formation of a stable metallacyclic intermediate. snnu.edu.cn

While direct C-H functionalization of this compound itself is an emerging area, the principle is well-established with analogous N-aryl amide and related structures. nih.govmdpi.com Catalytic systems based on rhodium, palladium, and ruthenium are commonly employed for such transformations. nih.govmdpi.com The lone pair of the cyanamide's amino nitrogen can coordinate to the metal center, positioning it for the cleavage of a proximate ortho C-H bond on the phenyl ring. This activated intermediate can then react with a variety of coupling partners, including alkenes (olefination), alkynes (alkynylation), and aryl halides (arylation), to install new functional groups. This strategy provides a powerful and atom-economical way to elaborate the aromatic core of this compound, creating a library of substituted derivatives from a common precursor.

Table 3: Potential Directed C-H Functionalization of this compound This table is a hypothetical representation based on established reactivity of amide-type directing groups.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product |

|---|---|---|---|

| Olefination | [RhCp*Cl₂]₂ | Alkene (e.g., Styrene) | N-Butyl-N-(2-styrylphenyl)cyanamide |

| Alkylation | [Ru(p-cymene)Cl₂]₂ | Alkyl Halide | N-(2-Alkylphenyl)-N-butylcyanamide |

| Arylation | Pd(OAc)₂ | Aryl Halide | N-Butyl-N-([1,1'-biphenyl]-2-yl)cyanamide |

Construction of Diverse Heterocyclic Systems

The varied reactivity of this compound makes it a valuable precursor for the synthesis of a broad spectrum of heterocyclic compounds. As detailed in the preceding sections, its participation in cycloaddition and annulation reactions provides direct access to several important heterocyclic cores.

Pyridines: Nickel-catalyzed [2+2+2] cycloadditions with diynes are a primary route to highly substituted 2-aminopyridine (B139424) derivatives. nih.gov

Tetrazoles and Oxazoles: [3+2] cycloaddition reactions with azides or alkynes/N-oxides serve as efficient methods for constructing tetrazole and oxazole (B20620) rings, respectively. amazonaws.com

Indoles: Intramolecular aminocyanation reactions involving an ortho-alkynyl substituent on the phenyl ring can be employed to synthesize functionalized indoles. acs.org

Quinazolines and Quinazolinones: General methods for cyanamide chemistry demonstrate their utility in building more complex fused systems like quinazolines and quinazolinones, often through multi-component reactions or cyclization cascades. mdpi.com

The ability to generate such a wide range of heterocyclic scaffolds from a single, versatile building block underscores the strategic importance of this compound in synthetic programs aimed at drug discovery and materials science.

Formation of Functionalized 2-Aminoimidazoles

The synthesis of functionalized 2-aminoimidazoles represents a significant area of research due to the prevalence of this motif in marine natural products with potent biological activities. While direct routes utilizing this compound are not well-documented, the general reactivity of disubstituted cyanamides points towards their potential as precursors.

One established strategy for constructing the 2-aminoimidazole skeleton involves the cyclization of guanidine (B92328) intermediates. For instance, propargyl cyanamides can be prepared and subsequently cyclized to afford 2-aminoimidazoles. thieme-connect.de This process involves the formation of a guanidine which then undergoes an intramolecular addition to the alkyne. thieme-connect.de The use of a disubstituted cyanamide like this compound in similar reaction sequences could potentially lead to highly substituted 2-aminoimidazoles.

| Starting Material | Key Intermediate | Product | Reference |

| Propargyl amine | Propargyl cyanamide | Substituted 2-Aminoimidazole | thieme-connect.de |

| Aldehyde, Secondary amine, Cyanamide | Propargyl cyanamide | Substituted 2-Aminoimidazole | thieme-connect.de |

These synthetic strategies highlight the utility of cyanamides in the formation of the 2-aminoimidazole core, suggesting a potential avenue for the application of this compound.

Synthesis of Other Nitrogen-Containing Heterocycles

The reactivity of the cyanamide group makes this compound a potential building block for a variety of other nitrogen-containing heterocycles. kit.edu The synthesis of such heterocycles is a cornerstone of modern organic and medicinal chemistry due to their widespread presence in natural products and pharmaceuticals. clockss.org

The construction of six-, seven-, and eight-membered nitrogen heterocycles incorporating a sulfonamide fragment has been demonstrated using N-(chlorosulfonyl)acetimidoyl chloride as a key reagent. researchgate.net This highlights the versatility of C-N-S bielectrophilic reagents in constructing complex ring systems. The development of analogous strategies starting from this compound could open new avenues for the synthesis of novel medium-sized nitrogen heterocycles.

Utilization as Precursors for Guanidines, Ureas, and Isoureas

The electrophilic nature of the cyano group in N,N-disubstituted cyanamides like this compound makes them valuable precursors for the synthesis of guanidines, ureas, and isoureas.

The reaction of a disubstituted cyanamide with an amine is a known method for preparing tri- or tetra-substituted guanidines. google.comgoogle.com However, this reaction often suffers from low yields due to the reduced nucleophilicity of secondary amines and the decreased electrophilicity of the substituted cyanamide. google.comgoogle.com To overcome this, Lewis acid catalysts such as aluminum chloride can be employed to enhance the electrophilicity of the cyanamide carbon, thereby facilitating the nucleophilic attack by the amine. google.comgoogle.com Copper(I) iodide has also been shown to catalyze the synthesis of N,N'-disubstituted guanidines from N-substituted cyanamides and amines. psu.eduresearchgate.net These methods provide a direct route to unsymmetrical guanidine derivatives. google.comgoogle.compsu.eduresearchgate.net

| Cyanamide Reactant | Amine Reactant | Catalyst/Conditions | Product | Reference |

| N-Disubstituted cyanamide | Amine hydrochloride | Aluminum chloride | Tri- or Tetra-substituted guanidine | google.comgoogle.com |

| N-Arylcyanamide | Primary/Secondary alkylamine | Copper(I) iodide, Xantphos | N-Alkyl-N'-arylguanidine | psu.eduresearchgate.net |

| N-Arylcyanamide | Aniline | p-TsOH·H2O | N,N'-Diarylguanidine | psu.edu |

The synthesis of N,N'-disubstituted ureas can also be achieved from cyanamides, although this often requires harsh conditions or the use of toxic reagents like cyanogen (B1215507) bromide. rsc.org More recent and environmentally friendly methods involve a two-step process where N,N-dibenzyl cyanamides are first synthesized and then oxidized with hydrogen peroxide to yield the corresponding ureas. nih.gov This approach avoids the use of metals and ligands. nih.gov While this specific example uses dibenzyl cyanamides, the principle could potentially be extended to this compound.

Furthermore, N-substituted N'-cyano-S-(triorganostannyl)isothioureas have been synthesized through the reaction of (trimethylstannyl)cyanamide with various organic isothiocyanates. nih.gov This demonstrates the ability of the cyanamide nitrogen to act as a nucleophile in addition reactions, opening up possibilities for the synthesis of various isothiourea derivatives which can be precursors to other heterocyclic systems.

Computational and Theoretical Studies of Butyl Phenyl Cyanamide and Analogues

Quantum Chemical Characterization

Quantum chemical characterizations offer a molecular-level understanding of the intrinsic properties of Butyl(phenyl)cyanamide. These studies are fundamental to predicting its reactivity and interaction with other chemical species.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including N,N-disubstituted cyanamides like this compound. DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying complex reaction pathways and molecular properties.

A hypothetical reaction pathway for the isomerization of a propargyl cyanamide (B42294) analogue, studied using DFT, reveals a multi-step process involving nucleophilic attack, conformational changes, and proton transfers, each with a specific activation energy barrier. osi.lvresearchgate.net Such detailed mechanistic insights are invaluable for optimizing reaction conditions to favor desired products.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Multi-Step Reaction of a Cyanamide Analogue

| Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Nucleophilic Attack | 15.3 |

| 2 | Conformational Isomerization | 1.8 |

| 3 | Cyclization | 11.5 |

| 4 | Proton Transfer | 8.5 |

| 5 | Final Isomerization | 20.1 |

Note: Data is illustrative and based on typical values from computational studies of related cyanamide reactions.

Many reactions involving unsymmetrical reagents can lead to multiple isomers. DFT calculations are particularly adept at predicting and explaining the regioselectivity and stereoselectivity of such transformations. In the context of cycloaddition reactions involving cyanamides, DFT can be used to calculate the activation barriers for the formation of different regioisomeric products. nih.govnih.gov The pathway with the lower activation energy is predicted to be the major product, a prediction that often aligns well with experimental observations. researchgate.netnih.gov

For example, in the gold(I)-catalyzed reaction of a cyanamide with an enynamide, two different modes of attack by the cyanamide on the activated triple bond are possible, leading to either a five-membered or a six-membered ring. mdpi.com DFT calculations have demonstrated that the formation of the six-membered pyridine (B92270) derivative is kinetically favored due to a lower activation energy barrier compared to the pathway leading to the five-membered pyrrole (B145914) derivative. mdpi.com Similarly, in the [3+2] cycloaddition reactions of nitrones with alkynes, the regioselectivity can be successfully rationalized by analyzing the energies of the different possible transition states. nih.gov

The electronic structure of this compound governs its reactivity. DFT provides valuable descriptors that help in understanding this.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For N-aryl cyanamides, the HOMO is typically located on the phenyl ring and the nitrogen atom, while the LUMO is often centered on the cyano group and the aromatic ring. This distribution suggests that the molecule can act as both a nucleophile and an electrophile at different sites.

Table 2: Illustrative FMO Energies for a Phenylcyanamide Analogue

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| Gap | 5.6 |

Note: These values are representative and can vary based on the specific substituents and computational method.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom and the cyano group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the alkyl and phenyl groups. researchgate.netresearchgate.net

Advanced Computational Methodologies for Mechanistic Probing

While DFT is a workhorse in computational chemistry, more advanced methods are sometimes required for a deeper understanding of reaction mechanisms, especially in complex catalytic systems. osi.lv

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is particularly useful for studying reactions in large systems, such as those involving explicit solvent molecules or large catalysts. A small, electronically significant part of the system (e.g., the reacting molecules and the catalyst's active site) is treated with a high-level quantum mechanics method, while the rest of the system (e.g., the solvent) is treated with a less computationally expensive molecular mechanics force field. This approach allows for the inclusion of environmental effects on the reaction pathway.

Ab Initio Molecular Dynamics (AIMD): AIMD simulations provide a dynamic picture of the reaction, where the forces on the atoms are calculated "on the fly" using quantum mechanics. This method is valuable for exploring the conformational landscape of reactants and transition states and for identifying non-intuitive reaction pathways that might be missed by static calculations.

Energy Decomposition Analysis (EDA): EDA methods partition the interaction energy between two molecular fragments (e.g., a catalyst and a substrate) into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. This analysis provides a detailed understanding of the nature of the bonding and the factors that stabilize the transition state.

In Silico Design and Optimization of Catalytic Systems for Cyanamide Transformations

Computational chemistry plays a pivotal role in the rational design and optimization of catalysts for reactions involving cyanamides. acs.orgnih.gov By understanding the reaction mechanism and the factors that control selectivity and activity, new and improved catalysts can be designed in silico, reducing the need for extensive experimental screening.

The process often begins with a known catalytic system. Computational studies are used to elucidate the mechanism and identify the key features of the catalyst that influence its performance. For example, in a rhodium-catalyzed C-H cyanation, the nature of the directing group and the ligands on the rhodium center are crucial. acs.orgunt.edu DFT calculations can be used to screen a library of ligands, predicting how changes in their steric and electronic properties will affect the activation barriers and the selectivity of the reaction. nih.gov

This in silico screening can identify promising catalyst candidates that can then be synthesized and tested experimentally. For instance, in the design of organocatalysts for asymmetric reactions, computational modeling can predict the enantioselectivity by calculating the energy difference between the transition states leading to the two enantiomers. nih.gov This predictive power accelerates the discovery of highly efficient and selective catalysts for the transformation of cyanamides into valuable chemical products.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Butyl(phenyl)cyanamide, and how can purity be validated?

- Methodology : this compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the arylation of cyanamides with aryl halides (e.g., bromopyridines or bromoindoles). Use catalysts like Pd(PPh₃)₄ under inert conditions (N₂/Ar) with ligands such as Xantphos. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy . Ensure IUPAC nomenclature compliance and report melting points, UV-Vis spectra, and elemental analysis .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology : Follow standardized protocols for spectroscopic characterization:

- NMR : Assign peaks using ¹H, ¹³C, and DEPT-135 spectra in CDCl₃ or DMSO-d₆.

- MS : Confirm molecular weight via ESI-MS or HRMS.

- Thermal Analysis : Determine melting points via DSC and assess stability via TGA.

- Chromatography : Use HPLC with UV detection (λ = 254 nm) for purity ≥95% .

Q. What statistical methods are appropriate for analyzing reaction yields or biological activity data?

- Methodology : For yield comparisons, apply ANOVA with post-hoc Tukey tests. Report means ± SD (n ≥ 3 replicates). For bioactivity (e.g., IC₅₀), use nonlinear regression (GraphPad Prism) and validate with Student’s t-test. Ensure p-values <0.05 for significance .

Advanced Research Questions

Q. How can competing reactivity between cyanamides and amides be mitigated during palladium-catalyzed coupling?

- Methodology : Optimize ligand choice (e.g., bulky phosphines) and reaction temperature. For example, Xantphos ligands enhance cyanamide selectivity over amides by steric hindrance. Conduct control experiments with 4-bromobenzamide to confirm selectivity (monitor via TLC or GC-MS) and adjust equivalents of cyanamide (1.5–2.0 equiv) .

Q. What mechanistic insights explain the stability of this compound under basic conditions?

- Methodology : Perform DFT calculations (Gaussian 16) to map energy profiles for nitrile vs. amine attack pathways. Validate experimentally via pH-dependent degradation studies (e.g., incubate in 0.1 M NaOH at 25°C, monitor by HPLC). Compare with analogues (e.g., phenyl cyanamide) to identify stabilizing substituent effects .

Q. How should contradictory data on this compound’s biological activity be resolved?

- Methodology : Replicate assays under standardized conditions (e.g., cell line, passage number, serum-free media). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays). Analyze batch-to-batch variability via LC-MS and adjust for impurities (e.g., residual Pd) .

Q. What strategies improve the yield of vinyl cyanamides derived from this compound?

- Methodology : Substitute vinyl bromides with vinyl triflates and employ Pd(OAc)₂ with DavePhos ligands. Optimize solvent (toluene > DMF) and temperature (80–100°C). Use 10 mol% catalyst loading and monitor reaction progress via ¹H NMR .

Data Presentation & Ethical Compliance

Q. How should researchers present spectroscopic data to ensure reproducibility?

- Methodology : Include raw spectral data (e.g., NMR integrals, coupling constants) in supplementary materials. For figures, use color-coded spectra (¹H: blue, ¹³C: red) and label peaks unambiguously. Follow journal guidelines (e.g., Medicinal Chemistry Research) for table formatting and avoid overcrowding structures in graphical abstracts .

Q. What ethical approvals are required for studies involving this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.